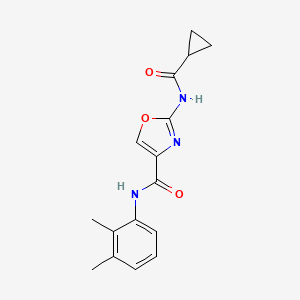

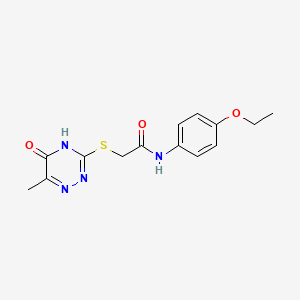

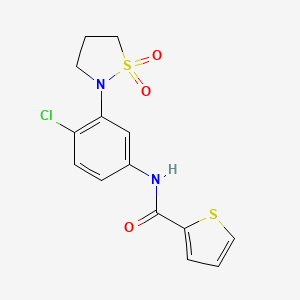

![molecular formula C25H20N2O6S B2399127 2-[3-(苯磺酰基)-4-氧代喹啉-1-基]-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙酰胺 CAS No. 866588-76-3](/img/structure/B2399127.png)

2-[3-(苯磺酰基)-4-氧代喹啉-1-基]-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .

Synthesis Analysis

The synthesis of similar compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded a compound which was further treated with different alkyl/aralkyl halides using N, N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis

The reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded a compound . This compound was further treated with different alkyl/aralkyl halides using N, N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .科学研究应用

- Rhodium(III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones. This reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization. Notably, two C–C and C–O bonds are formed in a single step .

- A series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized using a post-Ugi modification strategy. These compounds were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). Compound 5m exhibited promising activity .

- The chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran (SP) 1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole] was explored. This study sheds light on the behavior of the molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) .

Rhodium(III)-Catalyzed Spiroannulation

Antileishmanial Efficacy

Photoisomerization and Thermal Reset

作用机制

Target of Action

The compound, 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, is primarily targeted towards bacterial strains such as Escherichia coli and Bacillus subtilis . The compound’s primary targets are the biofilm formation processes of these bacteria .

Mode of Action

The compound interacts with its targets by inhibiting the formation of bacterial biofilms . This interaction results in a significant reduction in the ability of the bacteria to form biofilms, thereby limiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial biofilm formation . By inhibiting these pathways, the compound disrupts the normal life cycle of the bacteria, preventing them from forming colonies and spreading .

Pharmacokinetics

Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the compound’s action is a significant reduction in the growth and proliferation of the targeted bacterial strains . This is achieved by inhibiting the formation of bacterial biofilms, which are essential for bacterial colony formation and proliferation .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, therefore, its bioavailability . Additionally, the presence of other compounds or substances in the environment can potentially interact with the compound, affecting its stability and efficacy .

安全和危害

未来方向

属性

IUPAC Name |

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O6S/c28-24(26-17-10-11-21-22(14-17)33-13-12-32-21)16-27-15-23(25(29)19-8-4-5-9-20(19)27)34(30,31)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITSDHUYFNZXQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

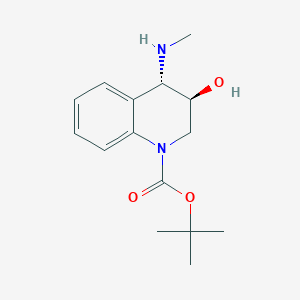

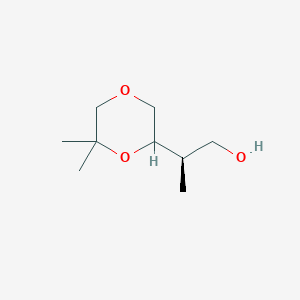

![9-(2-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399052.png)

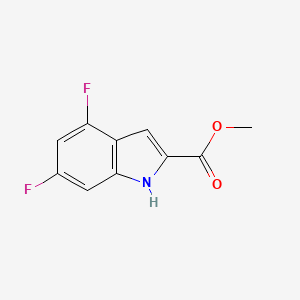

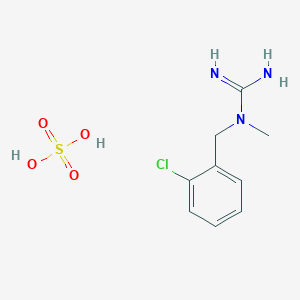

![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)

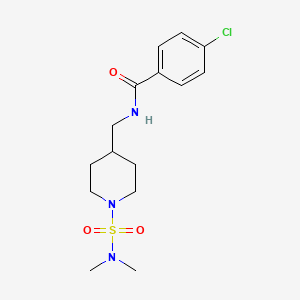

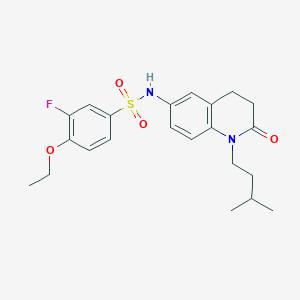

![2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2399062.png)

![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)